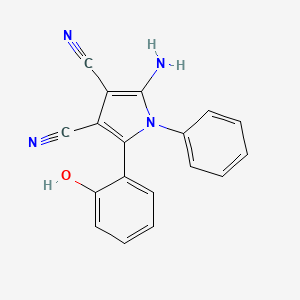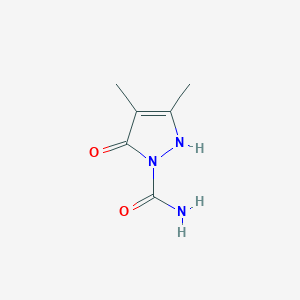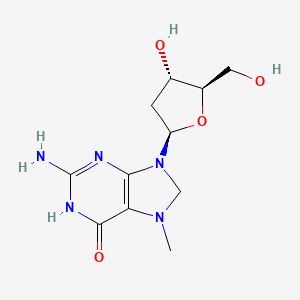
4-(Hydroxymethyl)-4-methyl-2-phenyloxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hydroxymethyl)-4-methyl-2-phenyloxazol-5(4H)-one is an organic compound with a unique structure that includes an oxazole ring substituted with hydroxymethyl and methyl groups, as well as a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-4-methyl-2-phenyloxazol-5(4H)-one typically involves the reaction of glycidol with isocyanates in the presence of tetraarylphosphonium salts as catalysts. This reaction facilitates the addition of glycidol to isocyanates, followed by intramolecular cyclization to form the oxazole ring . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route involving glycidol and isocyanates can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反応の分析
Types of Reactions
4-(Hydroxymethyl)-4-methyl-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 4-(Carboxymethyl)-4-methyl-2-phenyloxazol-5(4H)-one.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
4-(Hydroxymethyl)-4-methyl-2-phenyloxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(Hydroxymethyl)-4-methyl-2-phenyloxazol-5(4H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms.
類似化合物との比較
Similar Compounds
Hydroxymethylfurfural: An organic compound formed by the dehydration of reducing sugars, used in the food industry and as a biomarker.
4-Hydroxyphenylacetic acid: An intermediate used in the synthesis of various pharmaceuticals.
Uniqueness
4-(Hydroxymethyl)-4-methyl-2-phenyloxazol-5(4H)-one is unique due to its oxazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds
特性
分子式 |
C11H11NO3 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC名 |
4-(hydroxymethyl)-4-methyl-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H11NO3/c1-11(7-13)10(14)15-9(12-11)8-5-3-2-4-6-8/h2-6,13H,7H2,1H3 |
InChIキー |
QKHVJLKLFKXZRL-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)OC(=N1)C2=CC=CC=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole](/img/structure/B12873597.png)

![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12873608.png)
![2-(Difluoromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12873632.png)




![[3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12873675.png)
![2-Aminobenzo[d]oxazole-4-carboxamide](/img/structure/B12873683.png)

![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate](/img/structure/B12873695.png)
